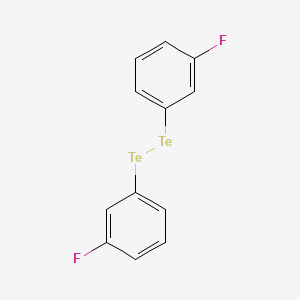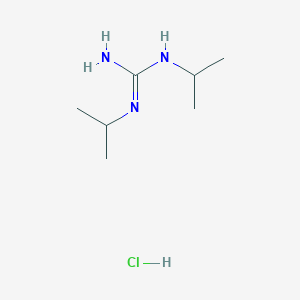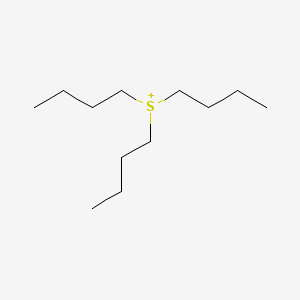
2-Hydroxyhexyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyhexyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H18O3. It is a colorless liquid that is commonly used in the production of polymers and coatings. This compound is known for its ability to undergo polymerization, making it a valuable monomer in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyhexyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-hydroxyhexanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature and pressure. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyhexyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound readily polymerizes to form polymers used in coatings, adhesives, and other materials.
Esterification: It can participate in esterification reactions to form various esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 2-hydroxyhexanol and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.
Major Products Formed
Polymerization: The major products are polymers used in coatings, adhesives, and other applications.
Esterification: Various esters can be formed depending on the alcohol used in the reaction.
Hydrolysis: The major products are 2-hydroxyhexanol and methacrylic acid.
Applications De Recherche Scientifique
2-Hydroxyhexyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the development of biomaterials and drug delivery systems.
Medicine: It is used in the formulation of dental materials and medical adhesives.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Hydroxyhexyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The compound contains a methacrylate group that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit various properties, such as flexibility, adhesion, and resistance to environmental factors, making them suitable for a wide range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure, HEMA is widely used in the production of hydrogels and contact lenses.
2-Hydroxypropyl methacrylate (HPMA): Another similar compound, HPMA is used in the synthesis of polymers for biomedical applications.
Uniqueness
2-Hydroxyhexyl 2-methylprop-2-enoate is unique due to its longer hydroxyalkyl chain compared to HEMA and HPMA. This longer chain imparts different physical and chemical properties to the resulting polymers, such as increased flexibility and hydrophobicity. These properties make it suitable for specific applications where these characteristics are desired.
Propriétés
Numéro CAS |
48063-75-8 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-hydroxyhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-5-6-9(11)7-13-10(12)8(2)3/h9,11H,2,4-7H2,1,3H3 |
Clé InChI |
IUPSARVXBUSQKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC(=O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


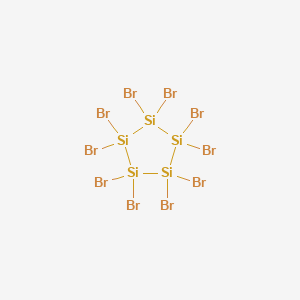
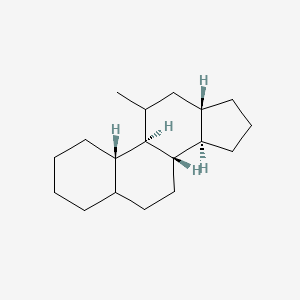
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)
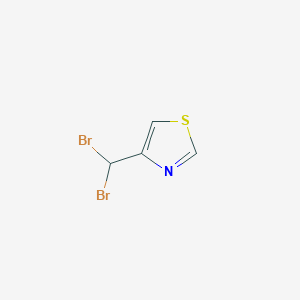
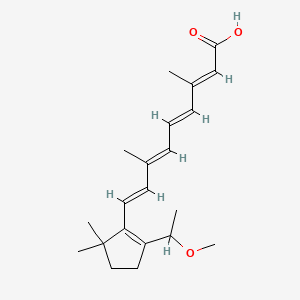
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
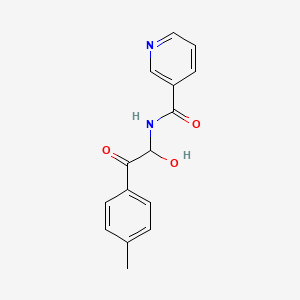

![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
